molecular formula C13H15NO5S B6420770 (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid CAS No. 541515-81-5

(Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B6420770
CAS No.: 541515-81-5
M. Wt: 297.33 g/mol
InChI Key: CFWBKTLLYOWGBF-WAYWQWQTSA-N
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Description

(Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid is a structurally complex molecule featuring a thiophene core substituted with ethyl, methoxycarbonyl, and methyl groups, coupled with a (Z)-configured α,β-unsaturated oxobut-2-enoic acid side chain.

  • A thiophene ring, which enhances π-π stacking interactions in biological systems.
  • A methoxycarbonyl group that modulates electronic properties and solubility.
  • An (Z)-oxobut-2-enoic acid moiety, which may confer reactivity or binding affinity in enzyme inhibition (e.g., kinase or protease targets).

Properties

IUPAC Name

(Z)-4-[(4-ethyl-3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-4-8-7(2)20-12(11(8)13(18)19-3)14-9(15)5-6-10(16)17/h5-6H,4H2,1-3H3,(H,14,15)(H,16,17)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWBKTLLYOWGBF-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)/C=C\C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources under controlled conditions.

    Substitution Reactions: The ethyl and methoxycarbonyl groups are introduced via substitution reactions using appropriate reagents.

    Amidation: The amino group is added through an amidation reaction, often using amine precursors and coupling agents.

    Formation of the Enone Structure: The final step involves the formation of the enone structure through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enone structure, converting it to a saturated ketone or alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated ketones, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug development. It can be studied for its interactions with biological targets, such as enzymes and receptors.

Medicine

In medicine, this compound may be investigated for its therapeutic properties

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with electron-rich or electron-deficient sites in biological molecules, influencing their activity. The enone structure allows for Michael addition reactions, which can modify proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid, we analyze its structural and functional analogs from authoritative sources:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Features Potential Applications References
This compound (Target) Thiophene + α,β-unsaturated acid Ethyl, methoxycarbonyl, methyl, (Z)-configuration Enzyme inhibition, antimicrobial
(Z)-4-chloro-2-(2-methoxy-2-oxoethoxyimino)-3-oxobutanoic acid Oxobutanoic acid + chloroimino Chloro, methoxyethoxyimino, (Z)-configuration Synthetic intermediate
(Z)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((furan-2-carbonylthio)methyl)-... β-lactam + thiazole + furan Aminothiazole, methoxyimino, furan-thioether Antibacterial (cephalosporin analog)
(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Cephem scaffold Ethoxycarbonylamino, methyl, bicyclic β-lactam Antibiotic precursor

Key Observations

Structural Complexity: The target compound’s thiophene-α,β-unsaturated acid hybrid is distinct from β-lactam-based antibiotics (e.g., cephem derivatives in ) but shares functional groups (e.g., methoxycarbonyl) with intermediates like (Z)-4-chloro-2-(2-methoxy-2-oxoethoxyimino)-3-oxobutanoic acid .

Stereochemical Impact: The (Z)-configuration in the target compound likely enhances rigidity and binding specificity compared to (E)-isomers, a trend observed in analogs such as (Z)-9-octadecenoyl chloride, where stereochemistry affects lipid membrane interactions .

Bioactivity Potential: Unlike β-lactam antibiotics (e.g., compounds in ), the target lacks a bicyclic core but retains hydrogen-bonding capacity via its oxobut-2-enoic acid group, suggesting divergent mechanisms (e.g., non-β-lactam enzyme inhibition).

Research Findings

  • Solubility and Stability : The methoxycarbonyl group in the target compound may improve solubility in polar solvents compared to ethyl- or propoxy-substituted analogs (e.g., Biopharmacule’s (Z)-4-((6-chloro-3-methyl-4-propoxy-...)benzamide) .
  • Reactivity: The α,β-unsaturated acid moiety is prone to Michael addition reactions, a trait shared with (Z)-4-chloro-2-(2-methoxy-2-oxoethoxyimino)-3-oxobutanoic acid but absent in saturated analogs .

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